molecular formula C16H19N3O2 B8278785 Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B8278785
M. Wt: 285.34 g/mol
InChI Key: UVXBXFXAIDGZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of benzyl bromide with 3-(1H-pyrazol-3-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Benzyl3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
  • Benzyl3-(1H-pyrazol-4-yl)piperidine-1-carboxylate
  • Benzyl3-(1H-pyrazol-2-yl)piperidine-1-carboxylate

Comparison:

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H19N3O2/c20-16(21-12-13-5-2-1-3-6-13)19-10-4-7-14(11-19)15-8-9-17-18-15/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,17,18)

InChI Key

UVXBXFXAIDGZHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was charged with a solution of (E)-benzyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (19 g, 54.05 mmol, 1.00 equiv, 90%) in ethanol (100 mL). To this was added conc.HCl (3 mL, 36%) drop wise and allowed to stir for 10 minutes. Then, to the resulting mixture was added NH2NH2.H2O (60 mL, 80%) and refluxed overnight. The progress was monitored by TLC (EtOAc:PE=1:1). Upon completion, the resulting mixture was concentrated on a rotary evaporator and diluted with H2O (200 mL). The mixture was extracted with ethyl acetate (3×200 mL). Combined organic layers were dried over anhydrous magnesium sulfate, filtered off and concentrated on a rotary evaporator affording a residue that was purified by a silica gel column chromatography eluted with ethyl acetate/petroleum ether (2:3) to give benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate as colorless oil (13 g, 80%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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